Dimethylsilyldiethylamine

Catalog No.
S1899242
CAS No.
13686-66-3
M.F
C6H16NSi
M. Wt
130.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylsilyldiethylamine

CAS Number

13686-66-3

Product Name

Dimethylsilyldiethylamine

Molecular Formula

C6H16NSi

Molecular Weight

130.28 g/mol

InChI

InChI=1S/C6H16NSi/c1-5-7(6-2)8(3)4/h5-6H2,1-4H3

InChI Key

ADTGAVILDBXARD-UHFFFAOYSA-N

SMILES

CCN(CC)[Si](C)C

Canonical SMILES

CCN(CC)[Si](C)C

Derivatization Reagent in Analytical Chemistry

One of the primary applications of DMSEED lies in its role as a derivatization reagent in analytical chemistry [1]. Derivatization involves modifying a molecule to improve its properties for analysis using techniques like gas chromatography (GC) or mass spectrometry (MS). DMSEED can react with functional groups like carboxylic acids, phenols, and alcohols, forming volatile silyl derivatives. These derivatives are more readily separated and identified by analytical instruments compared to the underivatized compounds [1].

Here's a source for further reading on derivatization techniques:

Dimethylsilyldiethylamine is an organosilicon compound with the molecular formula C6H17NSiC_6H_{17}NSi and a molecular weight of 131.29 g/mol. It is classified as a silanamine, specifically a derivative of dimethylamine where two ethyl groups are attached to the nitrogen atom. This compound is known for its utility in organic synthesis, particularly as a reagent for the conversion of hydroxy groups into hydrodimethylsilyl ethers. It has a boiling point of approximately 109-110 °C and is characterized by its colorless appearance and strong odor .

  • Flammability: Flammable liquid. Flash point data not readily available, but likely similar to other organic amines (around 30-40°C) [].
  • Toxicity: Data on specific toxicity is limited. However, it is likely to be irritating to the skin, eyes, and respiratory system based on its amine functionality [].
  • Reactivity: Can react violently with strong oxidizing agents and strong acids [].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and fume hood.
  • Store in a cool, dry, and well-ventilated container away from heat and incompatible materials.
, including:

  • Substitution Reactions: It can react with alcohols to form siloxanes, which are useful intermediates in organic synthesis.
  • Hydrosilylation: This involves the addition of silanes to alkenes or alkynes, often facilitated by catalysts.
  • Insertion Reactions: Dimethylsilylene, generated from dimethylsilyldiethylamine, can insert into O-H and N-H bonds, leading to the formation of alkoxydimethylsilanes and aminodimethylsilanes respectively .

Dimethylsilyldiethylamine can be synthesized through several methods:

  • From Chlorodimethylsilane: This method involves treating chlorodimethylsilane with diethylamine in the presence of triethylamine as a catalyst. The reaction typically occurs in an ether solvent and requires filtration and distillation to purify the product .
  • Multi-step Reaction: Another synthetic route involves multiple steps starting from bis(diethylamino)dimethylsilane, where specific reagents are utilized to achieve the desired compound .
  • Transsilylation: This method utilizes substituted (amino)dimethylhydrosilanes reacting with dimethyldichlorosilane under reflux conditions, allowing for efficient synthesis of various silanes including dimethylsilyldiethylamine .

Dimethylsilyldiethylamine finds applications primarily in:

  • Organic Synthesis: It serves as a reagent for modifying alcohols and amines.
  • Silanization Reactions: Used in the preparation of silyl ethers, which are important in protecting functional groups during chemical transformations.
  • Chemical Research: Its unique properties make it valuable in experimental chemistry settings for studying silane chemistry and reactivity patterns .

Dimethylsilyldiethylamine shares structural similarities with other organosilicon compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
N,N-DiethyldimethylsilanamineC6H17NSiSimilar structure; used in similar applications
N,N-Di-n-propyldimethylsilanamineC9H21NSiLonger alkyl chains; different reactivity
N,N-DiisopropylaminodimethysilaneC9H21NSiBulky substituents; altered sterics
TrimethoxysilaneC3H10O3SiDifferent functional groups; used as coupling agent
1,1,3,3-TetramethyldisilazaneC6H18N2Si2Commonly used silylating agent; more sterically hindered

Uniqueness: Dimethylsilyldiethylamine is unique due to its specific combination of ethyl groups on nitrogen and dimethyl groups on silicon, which influence its reactivity profile and applications compared to other similar compounds. Its ability to efficiently convert hydroxy groups into silyl ethers distinguishes it from more commonly used silanes like 1,1,3,3-tetramethyldisilazane .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

13686-66-3

Wikipedia

Silanamine, N,N-diethyl-1,1-dimethyl-

General Manufacturing Information

Silanamine, N,N-diethyl-1,1-dimethyl-: INACTIVE

Dates

Modify: 2023-08-16

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